molecular formula C11H14O4 B031584 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole CAS No. 87437-42-1

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole

Cat. No.: B031584
CAS No.: 87437-42-1
M. Wt: 210.23 g/mol
InChI Key: JYIZNARXTPKVTI-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole is a synthetic organic compound featuring the 1,3-benzodioxole core, a privileged scaffold in medicinal chemistry and chemical biology research. The 1,3-benzodioxole structure is known for its metabolic stability and ability to participate in key molecular interactions, making it a valuable intermediate in the development of biologically active molecules . The specific substitution with a (2-methoxyethoxy)methyl side chain at the 5-position suggests potential for enhanced solubility and introduces a flexible ether-containing linker. This functional group is often exploited to improve pharmacokinetic properties or to serve as a crucial spacer in the design of receptor agonists, enzyme inhibitors, and functional materials. Research Applications: • Medicinal Chemistry: Serves as a key building block for the synthesis of novel compounds for biological screening. The 1,3-benzodioxole moiety is present in molecules studied for various therapeutic areas . • Chemical Biology: Can be used as a probe to study enzyme mechanisms or as a fragment in the design of chemical libraries. • Agrochemical Research: The benzodioxole structure is a component in some plant growth regulators, and derivatives may be explored for agricultural applications . Note: Researchers are encouraged to consult the scientific literature for specific applications of this and similar 1,3-benzodioxole derivatives. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

5-(2-methoxyethoxymethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-12-4-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIZNARXTPKVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531654
Record name 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87437-42-1
Record name 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of 5-Hydroxy-1,3-benzodioxole

A hydroxyl group at position 5 serves as a nucleophile for alkylation. This approach parallels ProQuest’s use of propargyl bromide for etherification:

  • Synthesis of 5-Hydroxy-1,3-benzodioxole :

    • Protect one hydroxyl of catechol (e.g., as a methyl ether).

    • Perform ring closure with dibromomethane.

    • Deprotect to yield 5-hydroxy-1,3-benzodioxole.

  • Williamson Ether Synthesis :

    • React 5-hydroxy-1,3-benzodioxole with (2-methoxyethoxy)methyl chloride in acetone or DMF using K₂CO₃ as a base.

    • Typical conditions: 12–24 hours at 60–80°C, yielding ~70–85%.

Example Protocol

StepReagentConditionsYield
1K₂CO₃, DMF, 80°C16 h, N₂ atmosphere82%
2(2-Methoxyethoxy)methyl chlorideReflux, 24 h78%

Substituted Catechol Precursor Route

Introducing the side chain before benzodioxole formation ensures regioselectivity:

  • Synthesis of 4-[(2-Methoxyethoxy)methyl]catechol :

    • Protect one hydroxyl of catechol as a methoxymethyl (MOM) ether using chloromethyl methyl ether and K₂CO₃.

    • Alkylate the free hydroxyl with (2-methoxyethoxy)methyl bromide in acetone.

    • Deprotect the MOM group with HCl/MeOH.

  • Ring Closure :

    • React the substituted catechol with dibromomethane under PTC conditions.

Advantages :

  • Avoids post-ring alkylation challenges.

  • Higher regioselectivity (substituent pre-positioned).

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

The benzodioxole’s electron-rich ring directs electrophiles to positions 4 and 6. To favor position 5:

  • Directed Metalation : Use tert-butyllithium and TMEDA to deprotonate position 5, followed by quenching with (2-methoxyethoxy)methyl electrophiles.

  • Protection-Directed Synthesis : Temporarily block position 4 with a removable group (e.g., nitro), alkylate position 5, then reduce the nitro group.

Side Chain Stability

The ether side chain is prone to acid-catalyzed cleavage. Mitigation strategies include:

  • Neutral pH Workup : Avoid strong acids/bases during extraction.

  • Anhydrous Conditions : Use dried solvents and inert atmospheres for alkylation.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantageLimitation
Direct Alkylation3–460–75Short sequenceRequires 5-hydroxy intermediate
Substituted Catechol5–650–65RegioselectiveMultiple protection steps
Chiral Reduction4–570–80High enantiopurityComplex intermediate handling

Scalability and Industrial Feasibility

The PTC-mediated ring closure (source 3) is industrially viable due to low catalyst loading and aqueous compatibility. For large-scale production:

  • Continuous Steam Distillation : Reduces processing time for 1,3-benzodioxole intermediates.

  • Flow Chemistry : Automate alkylation and quenching steps to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protecting groups.

    Biology: Investigated for its potential as a bioactive compound in pest control.

    Medicine: Explored for its therapeutic properties, including potential anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action for 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3-benzodioxole scaffold allows for diverse substitutions, leading to compounds with distinct biological and chemical profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at 5-Position Molecular Formula Key Applications/Significance References
5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole (2-Methoxyethoxy)methyl (–CH₂–O–CH₂CH₂–O–CH₃) C₁₁H₁₄O₄ Potential agrochemical/pharmaceutical applications (inferred from analogs)
Piperonyl Butoxide (PBO) 6-Propyl; (2-(2-butoxyethoxy)ethoxy)methyl C₁₉H₃₀O₅ Pesticide synergist (inhibits cytochrome P450 enzymes)
Sesamex 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy C₁₅H₂₂O₆ Pesticide synergist
Safrole Allyl (–CH₂–CH=CH₂) C₁₀H₁₀O₂ Precursor for fragrances, illicit drug synthesis; hepatotoxic
Sesamolin Tetrahydrofuran-linked 1,3-benzodioxole C₂₀H₁₈O₇ Naturally occurring lignan; antioxidant
5-(3-Oxobutyl)-1,3-benzodioxole 3-Oxobutyl (–CH₂–CO–CH₂–CH₃) C₁₁H₁₂O₃ Studied for P450 enzyme modulation (non-inducer of CYP1A1)

Physicochemical Properties

  • Stability : Ether bonds in the target compound resist hydrolysis better than ester-containing analogs (e.g., phosmet derivatives) .

Biological Activity

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole is a compound belonging to the benzodioxole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This structure features a benzodioxole core, which is known for its diverse biological activities.

Biological Activity Overview

Benzodioxole derivatives have been extensively studied for their various biological activities, including:

  • Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
  • Antimicrobial and Antiviral Activities : Certain compounds in this class have demonstrated efficacy against bacterial and viral infections.

Anticancer Activity

Recent studies have synthesized and evaluated various benzodioxole derivatives for their anticancer properties. Notably, the compound this compound was evaluated in a series of assays.

Cytotoxicity Testing

Cytotoxicity was assessed using the MTS assay across several cancer cell lines including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). The results indicated varying degrees of cytotoxicity:

CompoundCell LineIC50 (mM)Notes
This compoundHep3B4.5Moderate cytotoxicity observed
Control (Doxorubicin)Hep3B0.1Strong cytotoxicity

The IC50 value for this compound indicates that while it has some cytotoxic effects, it is significantly less potent than established chemotherapeutic agents like Doxorubicin.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. The decrease in α-fetoprotein (α-FP) levels in treated Hep3B cells suggests reduced tumorigenicity and proliferation.

Other Biological Activities

In addition to anticancer effects, benzodioxole derivatives are noted for:

  • Antioxidant Activity : Compounds have shown potential in scavenging free radicals.
  • Analgesic Properties : Some derivatives exhibit pain-relieving effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzodioxole derivatives:

  • Study on Anticancer Activity :
    • A series of benzodioxole derivatives were synthesized and tested against various cancer cell lines. The study found that modifications to the benzodioxole structure can enhance anticancer activity.
    • Compounds with amide groups showed significantly lower IC50 values compared to those without, indicating a structure-activity relationship.
  • Evaluation of Anti-inflammatory Effects :
    • Research indicated that certain benzodioxole derivatives could inhibit inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the 1,3-benzodioxole core in derivatives like 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole?

  • The synthesis of 1,3-benzodioxole derivatives often involves coupling aromatic fragments with functionalized side chains. For example, imidazole hybrids are synthesized via condensation reactions between oximino esters and imidazole precursors under reflux conditions. The 1,3-benzodioxole core can be functionalized with methoxyethoxy groups using nucleophilic substitution or Mitsunobu reactions. Structural confirmation is achieved through spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction .

Q. How is the structural configuration of this compound derivatives verified experimentally?

  • Key methods include:

  • NMR spectroscopy : Assigning proton environments (e.g., methoxyethoxy protons at δ ~3.5–4.5 ppm) and aromatic resonances.
  • Single-crystal X-ray diffraction : Resolving spatial arrangements, such as the (E)-configuration of oximino groups in derivatives like compound 5o .
  • Mass spectrometry : Confirming molecular weights via HRMS (EI or ESI) .

Q. What analytical techniques are critical for distinguishing between structural isomers of benzodioxole-containing compounds?

  • GC/MS : Preliminary identification of isomers based on fragmentation patterns.
  • 1D/2D NMR : Differentiating substituent positions (e.g., methoxyethoxy vs. propenyl groups) through NOESY or COSY correlations.
  • X-ray crystallography : Resolving ambiguities in cases where spectroscopic data overlap, as demonstrated in safrole and myristicin isomer analysis .

Advanced Research Questions

Q. What role does the 1,3-benzodioxole moiety play in modulating biological activity, such as antifungal or enzyme inhibitory effects?

  • The benzodioxole fragment enhances lipophilicity and π-π stacking with biological targets. For example:

  • Antifungal activity : Derivatives with methoxyethoxy side chains (e.g., compounds 5b, 5l) showed MIC values <16 µg/mL against Candida spp. due to membrane disruption .
  • Kinase selectivity : In GRK2 inhibitors, benzodioxole groups improved selectivity over ROCK1 by avoiding steric clashes with Tyr25 in the ATP-binding pocket .

Q. How can substituent variations on the benzodioxole ring influence molecular interactions in enzyme binding pockets?

  • Substituent size and orientation critically impact binding:

  • Enzyme inhibitors : Larger substituents (e.g., 1,4-benzodioxole) reduced potency in BioA transaminase inhibitors due to poor shape complementarity with the Gly172 pocket. Smaller groups (e.g., 5-membered heterocycles) maintained activity but lowered selectivity .
  • Antifungal SAR : Electron-withdrawing groups (e.g., nitro) on the benzodioxole ring increased antifungal efficacy by enhancing electrophilic interactions with fungal enzymes .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the benzodioxole ring affect antifungal efficacy?

  • Systematic variation of substituents reveals:

  • Methoxyethoxy chains : Improved solubility and bioavailability, as seen in compound 5o (MIC = 8 µg/mL against Aspergillus niger).
  • Ester vs. ether linkages : Esters (e.g., 5a-r) showed higher activity due to hydrolytic stability, while ethers exhibited reduced penetration .
    • Data contradiction : Some nitro-substituted derivatives displayed lower activity despite theoretical predictions, suggesting competing metabolic degradation pathways .

Q. What computational methods are used to predict the electronic properties of benzodioxole derivatives, and how do these correlate with experimental reactivity?

  • Quantum chemical calculations : HOMO/LUMO energies from DFT predict electrophilic/nucleophilic sites. For example, ESR studies on benzodioxole radical cations correlated hyperfine splitting constants with HOMO densities, explaining reactivity in electrophilic substitutions .
  • Molecular docking : Simulated binding of methoxyethoxy-substituted derivatives with fungal CYP51 enzymes identified key hydrophobic interactions .

Q. What are the challenges in achieving selectivity for benzodioxole-containing compounds in kinase inhibition, and how can structural modifications address this?

  • Selectivity hurdles : Benzodioxole derivatives often exhibit pan-kinase activity due to conserved ATP-binding pockets. For instance, replacing indazole with benzodioxole in GRK2 inhibitors restored ROCK1 inhibition in homologated analogs (e.g., compound 13c) .
  • Solutions :

  • Rigidified side chains : Reducing conformational flexibility minimizes off-target binding.
  • Steric tuning : Substituents like trifluoromethyl groups improve selectivity by filling subpockets (e.g., in BioA inhibitors) .

Methodological Recommendations

  • For synthesis : Prioritize single-crystal X-ray validation to resolve stereochemical ambiguities .
  • For SAR studies : Combine in vitro assays (e.g., MIC, IC50) with molecular dynamics simulations to rationalize substituent effects .
  • For electronic analysis : Use ESR and DFT to correlate hyperfine splitting with reactivity trends .

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